
GW9508
概要
説明
GW9508は、遊離脂肪酸受容体GPR40およびGPR120に対する強力かつ選択的なアゴニストです。 グルコース刺激インスリン分泌および骨再生の文脈における細胞内代謝の調節における役割について広く研究されています .
科学的研究の応用
Key Mechanisms:
- Insulin Secretion: GW9508 enhances glucose-stimulated insulin secretion (GSIS) in pancreatic cells. Studies have shown that at high glucose concentrations (20 mM), this compound significantly increases insulin secretion through the activation of protein kinase C (PKC) pathways .
- Neuroprotective Effects: In models of cognitive impairment, this compound has been demonstrated to ameliorate deficits by upregulating cAMP levels and enhancing neurotrophic factor signaling pathways .
Applications in Diabetes Research
This compound has been extensively studied for its potential in managing diabetes and its complications.
Case Study: INS-1D Cells
- Experimental Setup: INS-1D cells were treated with this compound at varying glucose concentrations.
- Findings: At 20 mM glucose, this compound induced sustained translocation of MARCKS-GFP to the cytosol, indicating robust PKC activation and enhanced insulin secretion. Conversely, at 3 mM glucose, no significant increase in insulin secretion was observed .
Cognitive Enhancement
Research indicates that this compound may have beneficial effects on cognitive function.
Case Study: APP/PS1 Mouse Model
- Experimental Setup: APP/PS1 mice were administered this compound to evaluate cognitive function.
- Results: Treatment with this compound prevented cognitive decline associated with amyloid-beta accumulation and tau phosphorylation, suggesting a protective role against Alzheimer's disease-related impairments .
Metabolic Syndrome Management
This compound has shown promise in addressing components of metabolic syndrome.
Research Findings:
- Improvement in Metabolic Parameters: Studies indicate that this compound improves metabolic parameters such as insulin sensitivity and lipid profiles in obese mouse models .
- Periodontal Health: It also reduces inflammation and bone loss associated with periodontitis, highlighting its anti-inflammatory properties .
Inflammatory Response Modulation
This compound's role in modulating immune responses has been explored.
Case Study: Neutrophil Function
- Experimental Setup: Human neutrophils were treated with this compound to assess survival and functionality.
- Results: The compound enhanced neutrophil survival and function, indicating potential therapeutic applications in inflammatory diseases .
Data Table: Summary of this compound Applications
作用機序
GW9508は、遊離脂肪酸受容体GPR40およびGPR120に結合して活性化することにより、その効果を発揮します。 この活性化は、タンパク質キナーゼCの活性化やさまざまな下流標的のリン酸化を含む細胞内シグナル伝達経路の調節につながります . これらの経路は、グルコース刺激インスリン分泌、骨形成、神経炎症の調節において重要な役割を果たします .
類似の化合物との比較
This compoundは、GPR40およびGPR120に対する高い選択性を持ち、他の類似の化合物とは異なります。類似の化合物には、次のものがあります。
AMG 837: インスリン分泌に類似の効果がある別のGPR40アゴニスト。
TAK-875: 2型糖尿病の治療における可能性について研究されているGPR40アゴニスト。
TUG-891: 抗炎症特性を持つGPR120アゴニスト。
This compoundは、GPR40とGPR120の両方にデュアルアゴニスト活性を持ち、さまざまな生理学的プロセスにおけるこれらの受容体の役割を研究するための汎用性の高いツールとなっています .
生化学分析
Biochemical Properties
GW9508 interacts with several biomolecules, primarily the G-protein-coupled receptor 40 (GPR40). It acts as an agonist for GPR40, triggering a cascade of biochemical reactions that lead to various physiological effects . This compound has shown to have more than 500-fold selectivity for GPR40 over other receptors like GPR41 and GPR43 .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to potentiate glucose-stimulated insulin secretion in MIN6 cells . In addition, this compound has been found to reduce energy efficiency and the expression of inflammatory genes in the hypothalamus .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GPR40, which leads to a series of intracellular events. It has been shown to stimulate the Akt/GSK-3 pathway, which increases glycogen levels in HepG2 cells . Furthermore, this compound has been found to reverse palmitate-induced insulin signaling impairment through a GPR40-dependent pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic activation of GPR40 by this compound in high-fat diet-induced diabetic mice resulted in significant decreases in blood glucose levels and improvements in glucose intolerance and insulin resistance over time .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, intrathecal injection of this compound in mice showed a dose-dependent reduction in mechanical allodynia in certain pain models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to promote stem cell differentiation and bone formation through multiple intracellular metabolism pathways, including purine and pyrimidine metabolism, amino acid metabolism, glutathione metabolism, and taurine and hypotaurine metabolism .
Transport and Distribution
It is known that this compound is a small molecule that can easily diffuse across cell membranes and reach its target, the GPR40 receptor .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane where it binds to the GPR40 receptor. This receptor is a transmembrane protein, and the binding of this compound to it triggers intracellular signaling pathways .
準備方法
GW9508は、3-フェノキシベンジルアミンと4-ブロモフェニルプロピオン酸をカップリングする一連の化学反応を経て合成され、その後、目的の官能基を導入するためにさらに修飾されます。 反応条件は通常、カップリングおよびその後の反応を促進するために有機溶媒および触媒を使用することを含みます . 工業生産方法では、これらの反応を連続フロー反応器を使用してスケールアップすることにより、一貫した製品品質と収率を確保することができます .
化学反応の分析
GW9508は、次のようなさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応は、this compoundの官能基を修飾するために実行できます。
置換: 置換反応は、this compoundの芳香環に異なる置換基を導入するために使用できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまなハロゲン化剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
類似化合物との比較
GW9508 is unique in its high selectivity for GPR40 and GPR120 compared to other similar compounds. Some similar compounds include:
AMG 837: Another GPR40 agonist with similar effects on insulin secretion.
TAK-875: A GPR40 agonist studied for its potential in treating type 2 diabetes.
TUG-891: A GPR120 agonist with anti-inflammatory properties.
This compound stands out due to its dual agonist activity on both GPR40 and GPR120, making it a versatile tool for studying the roles of these receptors in various physiological processes .
生物活性
GW9508 is a selective agonist for G protein-coupled receptor 40 (GPR40), primarily expressed in pancreatic beta cells and immune cells. This compound has garnered attention for its diverse biological activities, particularly in the regulation of insulin secretion and modulation of immune responses. This article explores the various biological activities of this compound, supported by case studies, research findings, and data tables.
Insulin Secretion Modulation
Mechanism of Action
this compound influences insulin secretion through its action on GPR40, leading to the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This activation results in membrane hyperpolarization and inhibition of glucose-stimulated insulin secretion (GSIS) under certain conditions.
Research Findings
A study examining the effects of this compound on rat pancreatic islets revealed that at concentrations of 20 μM and above, this compound significantly inhibited GSIS in response to 5 mM and 15 mM glucose, while not affecting insulin levels at 2 mM glucose. The compound was shown to depolarize the membrane potential and inhibit the increase in intracellular calcium concentrations ([Ca²⁺]i) induced by glucose stimulation .
Concentration (μM) | Insulin Secretion (ng/µg islet DNA) | Glucose Concentration (mM) |
---|---|---|
0 | Control | 2 |
10 | No significant change | 15 |
20 | Significantly inhibited | 5 |
40 | Significantly inhibited | 15 |
Enhancement of Neutrophil Function
Neutrophil Activation
this compound also plays a vital role in enhancing neutrophil functionality. Research indicates that it increases neutrophil chemotaxis towards IL-8 and enhances phagocytosis of Escherichia coli.
Case Study
In an experimental setup, isolated human neutrophils treated with this compound demonstrated a concentration-dependent increase in chemotactic response, with a peak increase of 80% at 10 μM compared to controls. Furthermore, phagocytosis was enhanced by approximately 60% when treated with optimal concentrations of this compound .
Concentration (μM) | Chemotaxis Increase (%) | Phagocytic Capacity Increase (%) |
---|---|---|
0 | Control | Control |
0.1 | 30 | 50 |
1 | 60 | 60 |
10 | 80 | Not assessed |
Implications for Inflammation Resolution
This compound has been shown to modulate the lipid mediator profile during inflammation, increasing levels of pro-resolving mediators such as resolvin D3 and lipoxins. This suggests that this compound not only enhances neutrophil function but also aids in the resolution of inflammation, which is crucial for restoring tissue homeostasis following infection or injury .
特性
IUPAC Name |
3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGENZVKCTGIDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237088 | |
Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885101-89-3 | |
Record name | GW-9508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Phenoxybenzylamino)phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-9508 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。